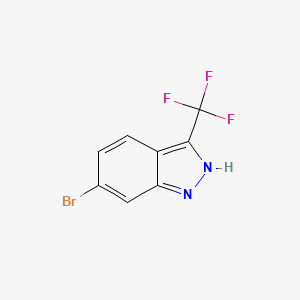

6-Bromo-3-(trifluoromethyl)-1H-indazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3-(trifluoromethyl)-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2/c9-4-1-2-5-6(3-4)13-14-7(5)8(10,11)12/h1-3H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMYSAWPFYXURBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1Br)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30737377 | |

| Record name | 6-Bromo-3-(trifluoromethyl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30737377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374258-63-5 | |

| Record name | 6-Bromo-3-(trifluoromethyl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30737377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 6-Bromo-3-(trifluoromethyl)-1H-indazole

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-3-(trifluoromethyl)-1H-indazole

Introduction

This compound (CAS No. 1374258-63-5) is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][2] Its structure incorporates three key pharmacophores: the indazole core, a bromine substituent, and a trifluoromethyl group. The indazole scaffold is a "privileged structure," frequently found in compounds targeting a wide array of biological targets, including protein kinases.[3] The bromine atom can serve as a handle for further synthetic elaboration and can enhance binding affinity through halogen bonding. The trifluoromethyl group is often used to improve metabolic stability, membrane permeability, and binding potency by modulating the electronic properties and lipophilicity of the molecule.

A thorough understanding of the is paramount for its effective application in research and development. These properties govern its solubility, stability, absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its viability as a synthetic building block or a potential therapeutic agent. As experimental data for this specific molecule is not widely published, this guide synthesizes predicted data with field-proven analytical methodologies, drawing logical inferences from closely related analogues to provide a comprehensive framework for its characterization.

Molecular Identity and Physicochemical Properties

The foundational step in characterizing any chemical entity is to establish its identity and core physicochemical parameters. While extensive experimental data for this compound is emerging, computational predictions provide a robust baseline for experimental design.

Table 1: Summary of Physicochemical Properties for this compound

| Property | Value (Predicted/Calculated) | Source |

|---|---|---|

| CAS Number | 1374258-63-5 | [1][2][4] |

| Molecular Formula | C₈H₄BrF₃N₂ | [1] |

| Molecular Weight | 265.03 g/mol | [1] |

| Appearance | White to light yellow solid | [4] |

| Boiling Point | 328.2 ± 37.0 °C at 760 mmHg | [1][4] |

| Density | 1.830 ± 0.06 g/cm³ | [4] |

| pKa | 10.38 ± 0.40 | [4] |

| XLogP3 | 3.2 | [1] |

| Topological Polar Surface Area (TPSA) | 28.7 Ų | [1] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 4 |[5] |

Note: Most values are computationally predicted and await experimental verification. These predictions are invaluable for designing initial experiments.

The high predicted XLogP3 value of 3.2 suggests that the compound is lipophilic, indicating potentially good membrane permeability but likely low aqueous solubility.[1][6] This is a critical consideration for formulation and biological assay design.

Solubility and Lipophilicity

Solubility is a critical determinant of a compound's behavior in both chemical reactions and biological systems. It is essential to distinguish between thermodynamic and kinetic solubility, as they provide different insights relevant to the drug discovery process.

-

Thermodynamic Solubility represents the true equilibrium concentration of a compound in a saturated solution. The shake-flask method is the gold-standard for its determination.[3]

-

Kinetic Solubility measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, precipitates in an aqueous buffer. This high-throughput method is often used in early discovery to flag potential issues.[3]

Protocol 2.1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is adapted from standard methodologies for indazole derivatives.[3]

-

Preparation: Add an excess amount of solid this compound to vials containing a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, simulated gastric fluid, organic solvents).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Sampling: After equilibration, cease agitation and allow any undissolved solid to settle for at least 1 hour.

-

Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove all solid particles.

-

Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of the compound using a validated analytical method, such as HPLC-UV.

Diagram: Thermodynamic Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Thermal Properties

The melting point is a fundamental physical property that provides an indication of purity and is critical for many downstream processes, including formulation and stability assessment. Differential Scanning Calorimetry (DSC) is the preferred method for this determination in the pharmaceutical industry as it provides more information than traditional methods, including data on polymorphic transitions.[7][8]

Protocol 3.1: Melting Point Determination by DSC

This is a general protocol for the analysis of a crystalline pharmaceutical compound.[9][10]

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.[7]

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean aluminum DSC pan. Crimp the pan with a lid.

-

Reference Preparation: Prepare an empty, sealed aluminum pan to serve as the reference.

-

DSC Analysis: Place the sample and reference pans into the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge (e.g., 50 mL/min).[8] A typical temperature range would be from ambient (e.g., 25 °C) to a temperature well above the expected melt (e.g., 250 °C).

-

Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The area under the peak corresponds to the heat of fusion.[9]

While the experimental melting point is not yet published, related indazole compounds such as 6-Bromo-1H-indazole melt in the range of 180-186 °C, providing a reasonable starting point for experimental design.[3]

Spectroscopic and Spectrometric Profile

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR are essential for elucidating the precise molecular structure. For this compound, one would expect:

-

¹H NMR: Signals in the aromatic region corresponding to the three protons on the indazole ring, with splitting patterns dictated by their positions relative to the bromine and each other. A broad singlet for the N-H proton will also be present.

-

¹³C NMR: Eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon of the CF₃ group will appear as a quartet due to C-F coupling.

-

¹⁹F NMR: A sharp singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

-

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition. The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in ~1:1 ratio), with two major peaks separated by approximately 2 Da.

Protocol 4.1: Sample Preparation for NMR Spectroscopy

This protocol is based on standard practices for similar small molecules.[11]

-

Weighing: Accurately weigh approximately 5-10 mg of the sample into a clean, dry NMR tube.

-

Dissolution: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H.

-

Homogenization: Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

-

Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using a high-field NMR spectrometer.

Chromatographic Purity Assessment

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse method for assessing the purity of small molecules in drug development. It separates compounds based on their hydrophobicity.

Protocol 5.1: Purity Determination by RP-HPLC

This method is a robust starting point, adapted from a validated protocol for the closely related isomer, 3-Bromo-6-(trifluoromethyl)-1H-indazole.

-

Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A typical gradient might run from 10% to 95% Mobile Phase B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of ~0.5 mg/mL.

Diagram: HPLC Purity Analysis Workflow

Caption: Workflow for RP-HPLC Purity Assessment.

Chemical Stability Profile

Assessing the intrinsic stability of a compound is crucial. Forced degradation studies expose the compound to harsh conditions to identify potential degradation pathways and develop a stability-indicating analytical method.

Protocol 6.1: Forced Degradation Study

This protocol is based on standard ICH guidelines and adapted from procedures for 6-Bromo-1H-indazole.[3]

-

Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent like acetonitrile or methanol.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60 °C.

-

Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60 °C.

-

Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

-

Photolytic: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B). Wrap a control sample in foil.

-

-

Sampling: Withdraw aliquots at various time points (e.g., 2, 8, 24 hours). Neutralize acid and base samples before analysis.

-

Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 5.1), capable of separating the parent compound from any degradants.

Diagram: Forced Degradation Study Logic

Caption: Workflow for a Forced Degradation Study.

Synthesis and Potential Impurities

While a specific synthesis for this compound is not detailed in readily available literature, indazoles are commonly prepared via methods like the cyclization of brominated precursors or Sandmeyer-type reactions.[12] Understanding the synthetic route is key to anticipating potential impurities. Based on common synthetic pathways for isomers, likely impurities could include:[11]

-

Starting Materials: Incomplete conversion can lead to residual precursors.

-

Regioisomers: Bromination or cyclization steps may yield isomers (e.g., 4-Bromo- or 7-Bromo-3-(trifluoromethyl)-1H-indazole).

-

Over-bromination: Formation of di-bromo species.

-

Residual Solvents and Reagents: Trace amounts of materials used during the synthesis and purification.

Identifying these impurities requires a robust analytical method, typically LC-MS, to obtain both retention time and mass information.

Conclusion

This compound is a compound with high potential in pharmaceutical research, defined by its lipophilic character and structural motifs conducive to potent biological activity. This guide provides a comprehensive framework for its physicochemical characterization. By leveraging predicted data and established, field-proven protocols for analogous structures, researchers can systematically determine the critical properties—solubility, melting point, purity, and stability—that are essential for advancing its development. The methodologies outlined herein serve as a robust starting point for any scientist or drug development professional seeking to unlock the full potential of this promising molecule.

References

- 1. echemi.com [echemi.com]

- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 1374258-63-5 [amp.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tainstruments.com [tainstruments.com]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. SOP for Differential Scanning Calorimetry (DSC) in Drug Discovery – SOP Guide for Pharma [pharmasop.in]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Spectroscopic Characterization of 6-Bromo-3-(trifluoromethyl)-1H-indazole: A Technical Guide

This technical guide provides a detailed exploration of the spectroscopic characterization of 6-Bromo-3-(trifluoromethyl)-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a key building block, understanding its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization in synthetic chemistry and quality control. This document offers insights into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established principles and data from analogous structures.

Molecular Structure and Spectroscopic Overview

This compound possesses a bicyclic aromatic structure with two key substituents that profoundly influence its spectroscopic signature: a bromine atom and a trifluoromethyl group. The bromine atom introduces a characteristic isotopic pattern in mass spectrometry, while the trifluoromethyl group provides a unique handle for ¹⁹F NMR spectroscopy.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are particularly informative.

Experimental Protocol: NMR Sample Preparation

A standardized protocol for NMR analysis ensures data reproducibility and quality.[1]

-

Sample Weighing: Accurately weigh 5-10 mg of the this compound sample.

-

Solvent Addition: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

-

Dissolution: Ensure complete dissolution by gentle vortexing or sonication.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of different types of protons and their connectivity. The aromatic region is of particular interest.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH | ~12-14 | Broad Singlet | - |

| H4 | ~7.8-8.2 | Doublet | ~8-9 |

| H5 | ~7.3-7.6 | Doublet of Doublets | ~8-9, ~1-2 |

| H7 | ~7.6-7.9 | Singlet (or narrow doublet) | ~1-2 |

-

Interpretation: The broad singlet in the downfield region is characteristic of the indazole N-H proton. The aromatic protons will exhibit a splitting pattern dictated by their positions relative to each other and the bromine substituent. The exact chemical shifts are influenced by the electron-withdrawing nature of the bromine and trifluoromethyl groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) | Quartet Coupling (¹JCF, Hz) |

| C3 | ~140-145 | ~35-40 |

| CF₃ | ~120-125 | ~270-275 |

| C3a | ~120-125 | - |

| C4 | ~125-130 | - |

| C5 | ~120-125 | - |

| C6 | ~115-120 | - |

| C7 | ~110-115 | - |

| C7a | ~135-140 | - |

-

Interpretation: The carbon attached to the trifluoromethyl group (C3) will appear as a quartet due to coupling with the three fluorine atoms. The CF₃ carbon itself will also be a quartet with a large coupling constant. The carbon bearing the bromine atom (C6) will be shifted upfield compared to an unsubstituted carbon.

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly specific for the trifluoromethyl group and is a powerful tool for confirming its presence and electronic environment.

| Fluorine | Expected Chemical Shift (δ, ppm) | Multiplicity |

| CF₃ | ~ -60 to -65 | Singlet |

-

Interpretation: The trifluoromethyl group is expected to show a singlet in the ¹⁹F NMR spectrum, as there are no neighboring fluorine or hydrogen atoms to couple with. The chemical shift is typically reported relative to a standard such as CFCl₃.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Experimental Protocol: IR Sample Preparation (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Crystal Preparation: Ensure the diamond crystal of the ATR accessory is clean.

-

Background Scan: Record a background spectrum.

-

Sample Application: Place a small amount of the solid sample onto the crystal.

-

Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Record the sample spectrum.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3100-3300 | Medium, Broad |

| C-H Aromatic Stretch | 3000-3100 | Medium |

| C=C Aromatic Stretch | 1450-1600 | Medium to Strong |

| C-F Stretch | 1100-1350 | Strong |

| C-Br Stretch | 500-600 | Medium |

-

Interpretation: The broad N-H stretch is a key indicator of the indazole ring. The strong absorptions in the 1100-1350 cm⁻¹ region are characteristic of the C-F bonds of the trifluoromethyl group. The presence of aromatic C=C stretching further confirms the ring system.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: Mass Spectrometry Analysis

Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: Infuse the sample solution into the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.

Expected Mass Spectrum

-

Molecular Ion Peak: The key feature will be the molecular ion peak [M+H]⁺. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

-

[M+H]⁺ for C₈H₅BrF₃N₂: Expected m/z ≈ 264.96 and 266.96

-

-

Fragmentation: Common fragmentation pathways may involve the loss of the trifluoromethyl group or cleavage of the indazole ring.

Caption: A simplified representation of potential fragmentation pathways in the mass spectrum of this compound.

Conclusion

The spectroscopic characterization of this compound relies on a combination of NMR, IR, and MS techniques. Each method provides complementary information that, when taken together, allows for the unambiguous confirmation of the compound's structure and purity. The insights provided in this guide, based on established spectroscopic principles and data from related compounds, serve as a valuable resource for researchers and scientists working with this important chemical entity.

References

synthesis of 6-Bromo-3-(trifluoromethyl)-1H-indazole starting materials

An In-depth Technical Guide to the Synthesis of 6-Bromo-3-(trifluoromethyl)-1H-indazole

Authored by a Senior Application Scientist

Foreword: The synthesis of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the indazole framework is of paramount importance, featuring prominently in numerous therapeutic agents, particularly kinase inhibitors for oncology. This guide provides a detailed examination of the synthetic pathways leading to this compound, a key building block whose unique substitution pattern offers significant opportunities for drug design. We will delve into the strategic considerations for selecting starting materials, the mechanistic underpinnings of the core transformations, and provide a robust, field-proven experimental protocol.

Strategic Analysis: Retrosynthesis and Starting Material Selection

The molecular architecture of this compound presents a trifecta of synthetic challenges: the formation of the bicyclic indazole core, and the regioselective installation of both a bromine atom at the C6 position and a trifluoromethyl (CF₃) group at the C3 position. The CF₃ group is a particularly valuable moiety in drug development, as it can enhance metabolic stability, binding affinity, and lipophilicity.

A logical retrosynthetic disconnection of the indazole ring points toward an ortho-substituted aniline precursor. This approach is one of the most fundamental and reliable strategies for indazole synthesis, often referred to as the Jacobson Indazole Synthesis. The core transformation involves the diazotization of an ortho-alkyl aniline followed by an intramolecular cyclization.

Applying this logic, a prime starting material is an aniline derivative with the requisite substituents already in place. The most strategically sound precursor is 4-Bromo-2-amino-1-(trifluoromethyl)benzene (also known as 4-bromo-2-aminobenzotrifluoride). This starting material contains the necessary bromine and trifluoromethyl groups in the correct relative positions to the amine, which will ultimately direct the formation of the desired indazole regioisomer.

Alternative strategies, such as the direct bromination of 3-(trifluoromethyl)-1H-indazole or the trifluoromethylation of 6-bromo-1H-indazole, are often plagued by issues with regioselectivity, harsh reaction conditions, and the formation of difficult-to-separate byproducts. Therefore, a linear synthesis commencing from a pre-functionalized aniline is the preferred industrial and laboratory route.

The synthesis of the key starting material itself, 4-bromo-3-(trifluoromethyl)aniline, can be achieved from 2-bromo-5-nitrotrifluoromethylbenzene via reduction, often using catalytic hydrogenation with a Raney Nickel catalyst.

Core Synthetic Pathway: The Diazotization-Cyclization Cascade

The most robust and widely adopted method for constructing the this compound core from the selected aniline precursor is a one-pot reaction cascade involving diazotization and subsequent reductive cyclization.

Mechanistic Rationale

-

Diazotization: The process begins with the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The primary amine of the starting material nucleophilically attacks the nitrosonium ion (NO⁺) to form a diazonium salt. This transformation is conducted at low temperatures (0–5 °C) to ensure the stability of the highly reactive diazonium intermediate.

-

Reductive Cyclization: The crux of the synthesis is the intramolecular cyclization of the diazonium salt. The trifluoromethyl group is a strong ortho,para-directing deactivator. In this case, the diazonium cation is an electrophile that is attacked by the π-system of the benzene ring. A subsequent reduction step, often facilitated by reagents like sodium sulfite (Na₂SO₃), completes the cyclization, forming the stable aromatic indazole ring system.

This sequence is highly reliable and leverages well-understood, classical organic reactions to construct a complex heterocyclic core in a single, efficient operation.

Visualizing the Synthetic Workflow

The overall transformation from a commercially accessible precursor to the final product is illustrated below.

Caption: Overall synthetic workflow for this compound.

Field-Proven Experimental Protocol

This protocol provides a robust and scalable method for the synthesis of the title compound. Adherence to the specified conditions is critical for achieving high yield and purity.

Reagents and Materials

| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Key Role |

| 4-Bromo-2-aminobenzotrifluoride | 454-79-5 | 240.03 | Starting Material |

| Concentrated Sulfuric Acid (98%) | 7664-93-9 | 98.08 | Acid Catalyst |

| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | Diazotizing Agent |

| Sodium Sulfite (Na₂SO₃) | 7757-83-7 | 126.04 | Reducing/Cyclizing Agent |

| Ethyl Acetate | 141-78-6 | 88.11 | Extraction Solvent |

| Brine (Saturated NaCl solution) | N/A | N/A | Washing Agent |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying Agent |

| Deionized Water | 7732-18-5 | 18.02 | Solvent/Quenching |

Step-by-Step Methodology

CAUTION: This procedure involves strong acids and potentially unstable intermediates. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

-

Reaction Setup:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (50 mL).

-

Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C.

-

-

Addition of Starting Material:

-

Slowly and portion-wise, add 4-Bromo-2-aminobenzotrifluoride (12.0 g, 50.0 mmol) to the cold, stirred sulfuric acid. Maintain the internal temperature below 10 °C during the addition.

-

Causality Note: The slow, controlled addition is crucial to manage the exotherm of dissolving the amine in concentrated acid and to prevent unwanted side reactions.

-

-

Diazotization:

-

In a separate beaker, prepare a solution of sodium nitrite (3.80 g, 55.0 mmol, 1.1 eq) in deionized water (10 mL).

-

Transfer this solution to the dropping funnel.

-

Add the sodium nitrite solution dropwise to the reaction mixture over 30–45 minutes, ensuring the internal temperature is strictly maintained between 0 °C and 5 °C.

-

Causality Note: Maintaining a low temperature is paramount for the stability of the diazonium salt intermediate. Temperatures above 5 °C can lead to premature decomposition and the formation of phenolic byproducts.

-

After the addition is complete, stir the mixture at 0–5 °C for an additional 30 minutes to ensure complete diazotization.

-

-

Reductive Cyclization and Work-up:

-

In a separate large beaker (1 L), prepare a solution of sodium sulfite (12.6 g, 100 mmol, 2.0 eq) in deionized water (200 mL). Cool this solution in an ice bath.

-

Slowly and carefully, pour the cold diazonium salt mixture from the reaction flask into the stirred sodium sulfite solution. This addition is exothermic and will involve gas evolution; control the rate of addition to keep the temperature of the quenching solution below 20 °C.

-

Once the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. A precipitate of the crude product should form.

-

Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold deionized water (3 x 50 mL).

-

-

Purification:

-

Dissolve the crude solid in ethyl acetate (150 mL).

-

Transfer the solution to a separatory funnel and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a pure solid.

-

Mechanistic Deep Dive: Diazotization and Cyclization

A deeper understanding of the reaction mechanism is key to troubleshooting and optimization.

Caption: Key mechanistic steps in the formation of the indazole ring.

The key to the regioselectivity lies in the final cyclization step. The electrophilic diazonium group is attacked by the carbon atom ortho to it, which was originally the position of the trifluoromethyl group's carbon. The subsequent tautomerization establishes the final, stable 1H-indazole structure.

Conclusion and Outlook

The synthesis of this compound via the diazotization and reductive cyclization of 4-Bromo-2-aminobenzotrifluoride represents a highly efficient, reliable, and scalable route. This technical guide has provided the strategic rationale, mechanistic details, and a validated experimental protocol necessary for its successful preparation. As a versatile building block, this compound will continue to be of high value to researchers, scientists, and drug development professionals engaged in the design and synthesis of next-generation therapeutics. Mastery of this synthesis is a key enabler for innovation in the field.

The Indazole Nucleus: A Synthetic Journey from Classical Foundations to Modern Frontiers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Indazole Scaffold

The indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, stands as a "privileged scaffold" in medicinal chemistry.[1] Its remarkable versatility and ability to modulate a wide range of biological targets have cemented its importance in drug discovery.[1] From the anti-cancer activities of kinase inhibitors like Pazopanib and Axitinib to the anti-emetic properties of Granisetron and the PARP inhibitory action of Niraparib, the indazole core is a testament to the power of heterocyclic chemistry in addressing unmet medical needs.[1] While sparsely found in nature, the synthetic accessibility of indazoles has unlocked a vast chemical space for exploration.[1]

This guide provides a comprehensive exploration of the discovery and historical evolution of indazole core synthesis. It is designed for the discerning researcher, offering not just a catalogue of reactions, but a deeper understanding of the mechanistic underpinnings and practical considerations that guide the synthesis of these vital therapeutic agents. We will journey from the classical methods that laid the groundwork for indazole chemistry to the modern, highly efficient strategies that are shaping the future of drug development.

I. The Classical Era: Foundational Syntheses of the Indazole Core

The early syntheses of indazoles were characterized by intramolecular cyclization reactions of appropriately substituted benzene derivatives. These methods, while foundational, often required harsh reaction conditions and offered limited scope for functional group diversity.

The Jacobson Indazole Synthesis: A Historical Perspective

The Jacobson synthesis, a classical method for indazole formation, involves the treatment of N-nitroso-o-acetotoluidide with a base. Mechanistic studies have revealed this reaction to be an intramolecular azo coupling, with an initial acyl shift being the rate-determining step.[2] While historically significant, this method is often hampered by the need for stoichiometric nitrosating agents and can be limited by the availability of the starting materials.

Experimental Protocol: Jacobson Indazole Synthesis

This protocol is adapted from the procedure described in Organic Syntheses.[2]

Materials:

-

o-Toluidine

-

Glacial Acetic Acid

-

Acetic Anhydride

-

Sodium Nitrite

-

Nitric Acid

-

Benzene

-

Hydrochloric Acid

-

Ammonia

Procedure:

-

Acetylation of o-Toluidine: To a mixture of glacial acetic acid and acetic anhydride in a two-necked flask equipped with a thermometer, slowly add o-toluidine. The reaction is exothermic; maintain the temperature with an ice bath.

-

Nitrosation: Cool the reaction mixture in an ice bath and introduce a stream of nitrous gases, generated from the reaction of nitric acid with sodium nitrite. The nitrosation is complete when a permanent black-green color is observed.

-

Decomposition and Indazole Formation: Add the solution of N-nitroso-o-acetotoluidide to a solution of piperidine in benzene. The decomposition is exothermic and should be controlled with an ice bath.

-

Work-up and Isolation: After the reaction is complete, boil the solution briefly. Extract the cooled solution with hydrochloric acid. Treat the combined acidic extracts with excess ammonia to precipitate the indazole.

-

Purification: Collect the crude indazole by filtration, wash with water, and dry. Purify the product by vacuum distillation.

II. The Modern Revolution: Efficiency, Selectivity, and Versatility

The latter half of the 20th century and the dawn of the 21st century witnessed a paradigm shift in indazole synthesis. The development of novel reagents, catalytic systems, and reaction concepts has led to a plethora of highly efficient and versatile methods for constructing the indazole core.

The Davis-Beirut Reaction: A Powerful Tool for 2H-Indazole Synthesis

The Davis-Beirut reaction is a robust and versatile method for the synthesis of 2H-indazoles and indazolones.[3][4] This N-N bond-forming heterocyclization can be carried out under both acidic and basic conditions and is particularly appealing due to its use of inexpensive starting materials and the avoidance of toxic metals.[4] The reaction proceeds through a key o-nitrosobenzylidine imine intermediate.[3]

Mechanism of the Davis-Beirut Reaction (Base-Catalyzed):

The base-catalyzed mechanism involves the deprotonation of an N-substituted 2-nitrobenzylamine to form a carbanion. This is followed by an intramolecular redox reaction where the carbanion abstracts an oxygen from the nitro group, leading to the formation of the N-N bond and subsequent cyclization to the 2H-indazole.[5]

Experimental Protocol: Davis-Beirut Reaction for 2H-Indazole Synthesis

This protocol is a general representation based on literature procedures.[6]

Materials:

-

N-Substituted 2-nitrobenzylamine

-

Potassium Hydroxide (KOH)

-

Ethanol

Procedure:

-

Dissolve the N-substituted 2-nitrobenzylamine in ethanol in a round-bottom flask.

-

Add a solution of potassium hydroxide in ethanol to the flask.

-

Heat the reaction mixture at a specified temperature (e.g., 60 °C) for a designated period (e.g., 6 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with a suitable acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Transition-Metal Catalysis: The Dawn of C-H Activation

The advent of transition-metal catalysis has revolutionized organic synthesis, and the construction of the indazole core is no exception. Rhodium(III)-catalyzed C-H activation has emerged as a particularly powerful strategy, enabling the direct and atom-economical synthesis of a wide variety of indazole derivatives.[7][8]

Rhodium(III)-Catalyzed Synthesis of N-Aryl-2H-Indazoles:

A notable example is the [4+1] annulation of azobenzenes with aldehydes.[7] In this reaction, the azo group acts as a directing group to facilitate the ortho C-H activation of the azobenzene by the rhodium catalyst. The resulting rhodacycle then undergoes insertion of the aldehyde, followed by cyclization and aromatization to afford the N-aryl-2H-indazole.[7]

Experimental Protocol: Rh(III)-Catalyzed Synthesis of N-Aryl-2H-Indazoles from Azobenzenes and Aldehydes

This protocol is a general representation based on literature procedures.[4]

Materials:

-

Azobenzene derivative

-

Aldehyde derivative

-

[Cp*RhCl₂]₂ (catalyst)

-

AgSbF₆ (co-catalyst/halide scavenger)

-

Dioxane (solvent)

Procedure:

-

In a reaction vessel, combine the azobenzene derivative, the aldehyde derivative, [Cp*RhCl₂]₂, and AgSbF₆.

-

Add dioxane as the solvent.

-

Heat the reaction mixture at a specified temperature (e.g., 80 °C) for a designated period (e.g., 24 hours).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and filter to remove any insoluble material.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Cycloaddition Strategies: Building the Ring with Precision

Cycloaddition reactions offer a powerful and convergent approach to the synthesis of heterocyclic systems. In the context of indazole synthesis, the [3+2] dipolar cycloaddition of arynes with sydnones has proven to be a highly efficient method for the preparation of 2H-indazoles.[9][10]

[3+2] Cycloaddition of Sydnones and Arynes:

This reaction proceeds under mild conditions and provides excellent yields of 2H-indazoles without the formation of the 1H-indazole regioisomer.[9] The reaction involves the in situ generation of a highly reactive aryne intermediate, which then undergoes a [3+2] cycloaddition with a stable, readily available sydnone. The initial cycloadduct spontaneously extrudes carbon dioxide in a retro-[4+2] reaction to afford the aromatic 2H-indazole.[9]

Experimental Protocol: [3+2] Cycloaddition of a Sydnone and an Aryne Precursor

This protocol is a general representation based on literature procedures.[9]

Materials:

-

Sydnone derivative

-

o-(Trimethylsilyl)aryl triflate (aryne precursor)

-

Tetrabutylammonium fluoride (TBAF) or Cesium fluoride (CsF)

-

Acetonitrile or Tetrahydrofuran (THF) (solvent)

Procedure:

-

To a solution of the sydnone derivative and the o-(trimethylsilyl)aryl triflate in the chosen solvent, add TBAF or CsF at room temperature.

-

Stir the reaction mixture at room temperature for the specified duration.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

III. Applications in Drug Synthesis: From Bench to Bedside

The synthetic methodologies described above are not merely academic curiosities; they are the workhorses of medicinal chemistry, enabling the synthesis of life-saving drugs.

Synthesis of Pazopanib: A Case Study in Indazole Construction

Pazopanib, a potent tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma, features a 3-methyl-1H-indazole core. The innovator's synthesis commences with 3-methyl-6-nitro-1H-indazole, which undergoes a multi-step sequence including reduction of the nitro group and subsequent functionalization to build the final drug molecule.

Key Step in Pazopanib Synthesis: Reduction of 3-Methyl-6-nitro-1H-indazole

This protocol is adapted from a reported procedure.

Materials:

-

3-Methyl-6-nitro-1H-indazole

-

Tin(II) chloride dihydrate

-

Concentrated Hydrochloric Acid

-

Ethyl Acetate

-

Saturated Sodium Carbonate solution

Procedure:

-

Disperse 3-methyl-6-nitro-1H-indazole in ethyl acetate at 0 °C.

-

Slowly add tin(II) chloride dihydrate.

-

Add concentrated HCl dropwise, maintaining the temperature below 10 °C.

-

Remove the ice bath and stir the mixture for an additional 3 hours.

-

Upon reaction completion, add ethyl acetate and cool to 5 °C.

-

Neutralize the mixture with a saturated Na₂CO₃ solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 3-methyl-1H-indazol-6-amine.

Synthesis of Axitinib: A Modern Approach to a Key Intermediate

Axitinib, another tyrosine kinase inhibitor used to treat renal cell carcinoma, also contains a substituted indazole core. The synthesis of a key intermediate, 3-iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, highlights a modern approach to functionalizing the indazole ring.

Experimental Protocol: Synthesis of a Key Axitinib Intermediate

This protocol is adapted from a patent literature procedure.

Materials:

-

6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

-

Potassium hydroxide

-

Iodine

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a reaction flask, dissolve 6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole and potassium hydroxide in DMF.

-

Cool the mixture in an ice bath.

-

Add a solution of iodine in DMF dropwise to the reaction system.

-

Allow the reaction to proceed at a controlled temperature until completion.

-

Quench the reaction with a solution of sodium thiosulfate and potassium carbonate.

-

Add water to precipitate the solid product.

-

Collect the solid by filtration, wash with water, and dry under vacuum to obtain 3-iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

IV. Visualizing the Chemistry: Reaction Mechanisms and Workflows

To further elucidate the synthetic transformations discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the core mechanisms and experimental workflows.

Diagram 1: General Workflow for Indazole Synthesis

Caption: A generalized workflow for the synthesis of the indazole core.

Diagram 2: Mechanism of the Rh(III)-Catalyzed [4+1] Annulation

Caption: Key steps in the Rh(III)-catalyzed synthesis of N-aryl-2H-indazoles.

Diagram 3: [3+2] Cycloaddition of a Sydnone and an Aryne

Caption: The convergent synthesis of 2H-indazoles via cycloaddition.

V. Conclusion and Future Outlook

The journey of indazole synthesis, from its classical origins to the sophisticated methods of the modern era, is a compelling narrative of chemical innovation. The development of robust, efficient, and selective synthetic strategies has been instrumental in unlocking the therapeutic potential of this remarkable scaffold. As our understanding of disease biology deepens, the demand for novel, highly functionalized indazole derivatives will undoubtedly continue to grow. Future advancements in areas such as flow chemistry, photoredox catalysis, and biocatalysis are poised to further refine the synthesis of these vital molecules, paving the way for the next generation of indazole-based medicines. The principles of efficiency, selectivity, and sustainability will continue to guide the evolution of indazole synthesis, ensuring that this privileged scaffold remains at the forefront of drug discovery for years to come.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 2H-Indazoles by the [3+2] Cycloaddition of Arynes and Sydnones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rhodium(III)-catalyzed C-H activation and indole synthesis with hydrazone as an auto-formed and auto-cleavable directing group - PubMed [pubmed.ncbi.nlm.nih.gov]

biological screening of 6-Bromo-3-(trifluoromethyl)-1H-indazole derivatives

An In-Depth Technical Guide to the Biological Screening of 6-Bromo-3-(trifluoromethyl)-1H-indazole Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] Several FDA-approved drugs, particularly kinase inhibitors for cancer therapy like Axitinib and Pazopanib, feature this heterocyclic system.[1][2] The strategic functionalization of the indazole ring can profoundly influence its biological activity. This guide focuses on derivatives of this compound, a scaffold of particular interest. The bromine atom at the 6-position serves as a versatile synthetic handle for introducing further diversity via cross-coupling reactions, while the electron-withdrawing trifluoromethyl (-CF3) group at the 3-position can enhance metabolic stability, membrane permeability, and binding affinity.[3] This document provides a comprehensive framework for the biological screening of novel derivatives based on this core, with a primary focus on identifying potential anticancer agents. It outlines a logical, tiered screening cascade, from initial cytotoxicity profiling to detailed mechanistic studies, providing field-proven protocols and the scientific rationale behind each experimental choice.

Rationale for Screening: Targeting Cancer Pathways

Indazole derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[2][4] The most prominent and clinically successful application has been in oncology, primarily through the inhibition of protein kinases.[5] Kinases are crucial nodes in signaling pathways that control cell proliferation, survival, migration, and apoptosis; their dysregulation is a hallmark of cancer.[5] Derivatives of the indazole scaffold have been successfully developed as inhibitors of various kinases, including VEGF receptors, PI3K, and EGFR.[4][6]

Therefore, a logical screening strategy for novel this compound derivatives is to prioritize the discovery of potent and selective anticancer agents. This guide details a workflow designed to:

-

Identify compounds with cytotoxic activity against a panel of diverse human cancer cell lines.

-

Determine if the mechanism of action involves the inhibition of key protein kinases.

-

Elucidate the cellular consequences of target engagement, such as the induction of apoptosis and cell cycle arrest.

Overview of Synthetic Strategy

While this guide focuses on biological screening, a brief overview of the synthesis provides context for the generation of a chemical library. The this compound core is typically prepared through multi-step synthesis. The key feature is the bromine atom, which is often exploited for diversification. For instance, Suzuki or Buchwald-Hartwig cross-coupling reactions can be employed at this position to introduce a wide variety of aryl, heteroaryl, or amine substituents, thereby generating a library of novel chemical entities for screening.

Caption: General synthetic workflow for creating a diverse library of derivatives.

The Biological Screening Cascade

A tiered or cascaded approach is the most efficient method for screening a new compound library. This strategy uses broad, high-throughput assays first to identify "hits," which are then subjected to more complex, lower-throughput assays to validate their activity and elucidate their mechanism of action.

Caption: A tiered workflow for the biological screening of novel indazole derivatives.

Primary Screening: In Vitro Cytotoxicity Profiling

The first step is to assess the general cytotoxicity of each compound against a panel of human cancer cell lines from diverse origins. This provides an initial indication of potency and spectrum of activity.

Causality: A compound that reduces the metabolic activity of cancer cells is considered a potential cytotoxic or cytostatic agent. The MTT assay measures the activity of mitochondrial reductase enzymes, which serves as a proxy for cell viability. A dose-dependent decrease in the MTT signal indicates that the compound is interfering with cell proliferation or survival.

Recommended Cell Lines:

-

A549: Non-small cell lung cancer

-

K562: Chronic myeloid leukemia[7]

-

MCF-7: Breast cancer (ER+)[8]

-

PC-3: Prostate cancer[7]

-

HepG2: Hepatocellular carcinoma[8]

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Secondary Screening: Target-Based Assays

Hits identified from the primary screen (e.g., compounds with IC₅₀ < 10 µM) should be advanced to target-based assays. Given the prevalence of indazoles as kinase inhibitors, a kinase inhibition screen is a logical next step.[4]

Causality: If a compound directly inhibits the enzymatic activity of a specific kinase implicated in the proliferation of the cancer cells tested, it provides a strong hypothesis for its mechanism of action. This moves the investigation from a phenotypic observation (cell death) to a specific molecular interaction.

This protocol can be adapted for various tyrosine or serine/threonine kinases.

-

Plate Coating: Coat a 96-well high-binding plate with a substrate peptide specific to the kinase of interest (e.g., poly(Glu, Tyr) 4:1 for tyrosine kinases). Incubate overnight at 4°C, then wash and block the plate.

-

Kinase Reaction: In each well, add the kinase buffer, the test compound at various concentrations, the specific kinase enzyme, and ATP to initiate the reaction. Include a positive control inhibitor (e.g., Staurosporine) and a no-enzyme negative control.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Detection: Wash the plate to remove ATP and non-bound components. Add a primary antibody that specifically recognizes the phosphorylated substrate (e.g., anti-phosphotyrosine antibody). Incubate for 1-2 hours.

-

Secondary Antibody: Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour.

-

Signal Development: Wash the plate and add a colorimetric HRP substrate (e.g., TMB). Stop the reaction with sulfuric acid.

-

Data Acquisition: Measure the absorbance at 450 nm. A lower signal indicates greater inhibition of kinase activity.

-

Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Caption: Potential mechanism of action via inhibition of a key signaling kinase.

Mechanistic Cell-Based Assays

Once a compound has demonstrated both cellular cytotoxicity and inhibition of a specific molecular target, further assays are required to understand its effect on cellular processes.

Causality: Many effective anticancer drugs kill cancer cells by inducing apoptosis (programmed cell death).[9] This assay determines whether the observed cytotoxicity is due to apoptosis. It uses Annexin V, which binds to phosphatidylserine on the outer leaflet of the cell membrane (an early apoptotic event), and propidium iodide (PI), a DNA stain that only enters cells with compromised membranes (late apoptotic or necrotic cells).

-

Cell Treatment: Plate a sensitive cancer cell line (e.g., K562) in 6-well plates.[7] Treat with the test compound at concentrations around its IC₅₀ and 2x IC₅₀ for 24-48 hours. Include a vehicle control and a positive control (e.g., Staurosporine).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Add 400 µL of Binding Buffer and analyze the cells immediately using a flow cytometer.

-

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Causality: Compounds that interfere with DNA replication or mitosis can cause cells to arrest at specific phases of the cell cycle (G1, S, or G2/M). This analysis quantifies the DNA content of cells to determine the cell cycle distribution.

-

Cell Treatment: Treat cells as described in the apoptosis protocol.

-

Cell Harvesting & Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

-

Incubation: Incubate in the dark at 37°C for 30 minutes.

-

Analysis: Analyze the cells by flow cytometry, measuring the fluorescence of the PI-DNA complex.

-

Data Interpretation: Generate a histogram of DNA content. Cells in G1 phase will have 2N DNA content, while cells in G2/M will have 4N DNA content. An accumulation of cells in a particular phase compared to the control indicates cell cycle arrest.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison of compound activities.

Table 1: In Vitro Cytotoxicity of Indazole Derivatives against Human Cancer Cell Lines

| Compound ID | A549 IC₅₀ (µM) | K562 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | PC-3 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |

|---|---|---|---|---|---|

| IND-001 | 8.5 | 2.1 | 12.3 | 9.8 | 15.4 |

| IND-002 | >50 | 25.6 | >50 | 41.2 | >50 |

| IND-003 | 1.2 | 0.45 | 2.5 | 1.8 | 3.1 |

| Doxorubicin | 0.5 | 0.1 | 0.8 | 0.6 | 0.9 |

Data are presented as mean IC₅₀ values from three independent experiments.

Table 2: Kinase Inhibitory Activity of Lead Compounds

| Compound ID | Target Kinase A IC₅₀ (µM) | Target Kinase B IC₅₀ (µM) |

|---|---|---|

| IND-001 | 1.5 | 25.8 |

| IND-003 | 0.09 | 5.2 |

| Staurosporine | 0.01 | 0.008 |

Data are presented as mean IC₅₀ values from biochemical assays.

Conclusion and Future Directions

This guide presents a systematic and robust workflow for the biological evaluation of novel this compound derivatives. By following a cascade from broad phenotypic screening to specific target-based and mechanistic assays, researchers can efficiently identify and characterize promising lead compounds. Derivatives that exhibit potent cytotoxicity, on-target activity (e.g., kinase inhibition), and a clear mechanism of action (e.g., induction of apoptosis) can be prioritized for further lead optimization. Subsequent steps would involve assessing metabolic stability, pharmacokinetic properties, and ultimately, evaluating in vivo efficacy in animal models, such as tumor xenografts, to determine their true therapeutic potential.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. pnrjournal.com [pnrjournal.com]

- 3. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. Discovery of Novel Indazoles as Potent and Selective PI3Kδ Inhibitors with High Efficacy for Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 6-Bromo-3-(trifluoromethyl)-1H-indazole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-3-(trifluoromethyl)-1H-indazole, a key building block in medicinal chemistry. This document details its chemical and physical properties, outlines a potential synthetic pathway, and explores its significant applications, particularly in the development of kinase inhibitors. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and organic synthesis, offering field-proven insights and detailed methodologies.

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse biological activities.[1] The introduction of a bromine atom and a trifluoromethyl group at the 6- and 3-positions, respectively, yields this compound, a compound of significant interest for the synthesis of targeted therapeutics. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the bromine atom provides a versatile handle for further chemical modifications through cross-coupling reactions. This guide will delve into the essential technical aspects of this compound, providing a foundation for its effective utilization in research and development.

Core Properties of this compound

A thorough understanding of the fundamental properties of a compound is paramount for its successful application in synthesis and drug design.

Chemical Identity

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1374258-63-5 |

| Molecular Formula | C₈H₄BrF₃N₂ |

| Molecular Weight | 265.03 g/mol |

| Canonical SMILES | C1=CC2=C(C=C1Br)N(N=C2)C(F)(F)F |

| InChI Key | ZCCWWNHMTYODPR-UHFFFAOYSA-N |

Physicochemical Properties (Predicted)

| Property | Value | Source |

| XlogP | 3.9 | [2] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 1 | [3] |

Synthesis and Purification

While a specific, detailed synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methodologies for analogous indazole derivatives. The following proposed pathway leverages common reactions in heterocyclic chemistry.

Proposed Synthetic Pathway

A potential synthetic route could commence from a readily available substituted toluene, proceeding through nitration, cyclization to form the indazole ring, followed by trifluoromethylation and bromination. A similar multi-step synthesis has been proposed for a fluorinated analog, 3-bromo-4-fluoro-6-(trifluoromethyl)-1H-indazole, starting from 4-bromo-2-fluoro-1-methylbenzene.[4]

Workflow for the Proposed Synthesis:

Caption: A proposed multi-step synthetic workflow for this compound.

Experimental Protocol: A General Approach to Indazole Synthesis

The synthesis of substituted indazoles often involves the cyclization of ortho-substituted anilines. A general, large-scale synthesis of the related 6-Bromo-1H-indazole has been documented, which involves the diazotization of 4-bromo-2-methylaniline followed by cyclization.[5] This provides a foundational methodology that can be adapted.

Step-by-Step General Protocol for Indazole Ring Formation:

-

Acetylation: Dissolve the starting aniline (e.g., a trifluoromethylated and brominated aniline precursor) in a suitable solvent like chloroform. Cool the solution and add acetic anhydride while maintaining a low temperature.[5]

-

Diazotization and Cyclization: To the acetylated mixture, add potassium acetate followed by isoamyl nitrite. Heat the reaction mixture to reflux.[5]

-

Work-up and Hydrolysis: After the reaction is complete, remove the volatile components under reduced pressure. Add water and perform an azeotropic distillation. Subsequently, add concentrated hydrochloric acid and heat the mixture.[5]

-

Isolation: Cool the acidic mixture and adjust the pH to basic using a sodium hydroxide solution. Evaporate the solvent, and slurry the resulting solid with a non-polar solvent like heptane. Filter and dry the product under vacuum to yield the indazole derivative.[5]

Purification

Purification of the final product is crucial to remove impurities such as starting materials, byproducts, and residual solvents. The choice of purification method depends on the nature and quantity of the impurities.[3]

Purification Techniques:

-

Recrystallization: This is a highly effective technique for purifying solid compounds. The selection of an appropriate solvent system is critical for achieving high purity and yield.

-

Column Chromatography: For separating mixtures with varying polarities, column chromatography using silica gel is a versatile and widely used method.[3]

-

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be employed. A typical reversed-phase HPLC method would utilize a C18 column with a gradient elution of acetonitrile and water containing a small amount of an acid like formic acid.[3]

Quality Control Workflow:

Caption: A typical workflow for the purification and quality control of the final product.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the benzene ring of the indazole core. The chemical shifts and coupling patterns will be influenced by the positions of the bromo and trifluoromethyl substituents. For the related 3-Phenyl-6-(trifluoromethyl)-1H-indazole, aromatic protons appear in the range of δ 7.42-8.11 ppm.[6]

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the fluorine atoms. For 3-Phenyl-6-(trifluoromethyl)-1H-indazole, the trifluoromethyl carbon appears as a quartet with a large coupling constant (q, J = 271.4 Hz).[6]

-

¹⁹F NMR: The fluorine NMR spectrum will show a singlet corresponding to the trifluoromethyl group.

Mass Spectrometry (MS)

The mass spectrum should exhibit a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (265.03 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine atom (approximately equal intensity for M⁺ and M+2 peaks).

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include N-H stretching vibrations for the indazole ring, C-H stretching for the aromatic ring, C=C and C=N stretching vibrations within the heterocyclic system, and strong C-F stretching bands associated with the trifluoromethyl group. For 3-Phenyl-6-(trifluoromethyl)-1H-indazole, characteristic IR peaks are observed at 1055, 1124, 1169, 1238, and 1340 cm⁻¹.[6]

Applications in Drug Discovery

This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors.[7][8] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

Kinase Inhibitor Synthesis

The indazole core serves as a scaffold that can be elaborated to target the ATP-binding site of various kinases. The bromine atom at the 6-position is particularly useful as it allows for the introduction of diverse substituents through palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. This enables the synthesis of libraries of compounds for structure-activity relationship (SAR) studies.

Signaling Pathway Targeted by Indazole-Based Inhibitors:

Caption: Mechanism of action of indazole-based kinase inhibitors.

Derivatives of 3-amino-1H-indazole have been shown to be potent inhibitors of kinases such as FLT3, PDGFRα, and Kit, which are important targets in oncology.[7] The synthesis of these inhibitors often involves coupling a substituted indazole core with other aromatic or heterocyclic moieties.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9]

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[9]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[9]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]

Conclusion

This compound is a strategically important building block for the development of novel therapeutics, particularly in the area of kinase inhibition. Its unique combination of a versatile bromine handle and a metabolically robust trifluoromethyl group makes it an attractive starting material for medicinal chemists. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic approach, and its key applications, serving as a valuable resource for researchers in the field. Further exploration and detailed documentation of its synthesis and biological activities will undoubtedly continue to expand its utility in drug discovery.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - 6-bromo-1-(trifluoromethyl)-1h-indazole (C8H4BrF3N2) [pubchemlite.lcsb.uni.lu]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.com [fishersci.com]

solubility and stability of 6-Bromo-3-(trifluoromethyl)-1H-indazole

An In-Depth Technical Guide to the Solubility and Stability of 6-Bromo-3-(trifluoromethyl)-1H-indazole

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the characterization of this compound, a fluorinated heterocyclic compound with significant potential as a building block in medicinal chemistry. Recognizing the limited availability of public experimental data, this document serves as a practical, in-depth resource for researchers, scientists, and drug development professionals. It outlines the theoretical principles and provides detailed, field-proven experimental protocols for determining the aqueous and organic solubility, as well as assessing the chemical stability through forced degradation studies. The methodologies are grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and established best practices in the pharmaceutical sciences. The objective is to empower research teams to generate robust, reliable data essential for advancing drug discovery and development programs.

Introduction: The Strategic Importance of Physicochemical Profiling

The indazole scaffold is a privileged structure in modern medicinal chemistry, appearing in numerous therapeutic agents with a wide range of biological activities.[1][2] The introduction of a bromine atom and a trifluoromethyl group, as in this compound, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding interactions.[3] The trifluoromethyl group, in particular, is known to enhance properties like metabolic stability and binding affinity due to its unique electronic and steric characteristics.[3]

However, the successful progression of any candidate molecule from discovery to a viable drug product is fundamentally dependent on its physicochemical properties. Solubility and stability are not mere data points; they are critical determinants of a compound's developability, influencing everything from bioavailability and formulation design to storage conditions and shelf-life.[4][5] This guide provides the strategic framework and detailed protocols necessary to thoroughly characterize the solubility and stability profile of this compound.

Physicochemical Profile and Foundational Properties

A baseline understanding of the molecule's intrinsic properties is the starting point for any experimental design. While extensive experimental data for this compound is not publicly available, a combination of data from chemical suppliers and computational predictions provides a valuable foundation.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source / Comment |

| Molecular Formula | C₈H₄BrF₃N₂ | - |

| Molecular Weight | 265.03 g/mol | - |

| Appearance | White to light yellow Solid | Visual Inspection[6] |

| Boiling Point | 328.2 ± 37.0 °C | Predicted[6] |

| Density | 1.830 ± 0.06 g/cm³ | Predicted[6] |

| pKa | 10.38 ± 0.40 | Predicted[6] |

| LogP (o/w) | 3.2 - 3.3 | Predicted. Suggests significant lipophilicity.[7] |

Insight & Causality: The predicted pKa of ~10.38 suggests the N-H proton of the indazole ring is weakly acidic. This implies that the compound will be predominantly in its neutral form in physiological and most acidic conditions. Significant ionization, leading to increased aqueous solubility, would only be expected at a very high pH (typically pH > pKa + 2).[8] The high predicted LogP value strongly indicates that the compound is lipophilic ("greasy") and will likely exhibit poor solubility in aqueous media but good solubility in organic solvents.[7] Experimental verification of these properties is paramount.

Comprehensive Solubility Profiling

Solubility dictates the concentration of a drug that can be achieved in solution, directly impacting its absorption and bioavailability.[9] We must distinguish between two key types of solubility: thermodynamic and kinetic.

Thermodynamic Solubility: The Gold Standard

Thermodynamic, or equilibrium, solubility is the true measure of a compound's saturation point in a given solvent at equilibrium. The shake-flask method is the universally accepted gold standard for this determination due to its direct and robust nature.[8][10]

-

Preparation: Add an excess amount of solid this compound (enough to ensure undissolved solid remains visible) to a known volume of the test solvent (e.g., pH 7.4 phosphate-buffered saline, simulated gastric fluid, methanol) in a glass vial.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker (e.g., 25°C or 37°C). Agitate for a minimum of 24 to 48 hours. This extended time is critical to ensure the system has reached true thermodynamic equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the undissolved solid to settle.

-

Sampling & Filtration: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove all particulate matter. This step is crucial to avoid artificially high concentration readings.

-

Quantification: Dilute the filtrate with a suitable solvent (e.g., acetonitrile/water) and analyze the concentration using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS) method against a standard curve of the compound.

Kinetic Solubility: A High-Throughput Assessment

In early drug discovery, kinetic solubility is often measured as a proxy for thermodynamic solubility. It assesses the concentration at which a compound precipitates when rapidly diluted from a high-concentration dimethyl sulfoxide (DMSO) stock into an aqueous buffer. This method is valuable for screening large numbers of compounds quickly.[11]

-

Stock Solution: Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% DMSO.

-

Dilution: In a 96-well plate, add the DMSO stock solution to the desired aqueous buffer (e.g., PBS, pH 7.4) to achieve the target final concentration (e.g., 100 µM). The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effects.

-